Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate is a complex organic compound with a molecular formula of C13H20N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate typically involves multiple steps. One common method includes the reaction of cyclobutanecarboxylic acid with tert-butoxycarbonyl (Boc) protected amine. The reaction conditions often require the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting intermediate is then treated with methyl iodide in the presence of a base to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The presence of the Boc-protected amine and cyanomethyl groups allows for selective binding to target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(tert-butoxycarbonyl)amino)cyclobutanecarboxylate
- Ethyl 1-(tert-butoxycarbonyl)amino)cyclobutanecarboxylate
Uniqueness
Methyl 1-((tert-butoxycarbonyl)amino)-3-(cyanomethyl)cyclobutane-1-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group.
Properties
Molecular Formula |
C13H20N2O4 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 3-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-13(10(16)18-4)7-9(8-13)5-6-14/h9H,5,7-8H2,1-4H3,(H,15,17) |
InChI Key |
YYPSUVOPYPVQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CC#N)C(=O)OC |
Origin of Product |
United States |
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